molecular formula C10H27N3OSi B14166682 1-tert-Butoxy-N,N',N''-triethylsilanetriamine CAS No. 923561-12-0

1-tert-Butoxy-N,N',N''-triethylsilanetriamine

Cat. No.: B14166682
CAS No.: 923561-12-0
M. Wt: 233.43 g/mol
InChI Key: HVSQEJMIAQWYRH-UHFFFAOYSA-N
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Description

1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine typically involves the reaction of tert-butyl alcohol with triethylamine and a silicon-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then isolated and purified using advanced separation techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and silanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler amines and silanes.

Scientific Research Applications

1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of new drugs and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules. The silicon atom can form stable bonds with other elements, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is unique due to its specific structure and reactivity. Similar compounds include:

    tert-Butoxybis(dimethylamino)methane: Known for its use as a reagent in organic synthesis.

    N,N,N’,N’-Tetramethylmethanediamine: Used in various chemical reactions and as a catalyst.

    Triethylsilanetriamine: Similar in structure but lacks the tert-butoxy group, resulting in different reactivity and applications.

The uniqueness of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine lies in its combination of the tert-butoxy group and the silicon atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

923561-12-0

Molecular Formula

C10H27N3OSi

Molecular Weight

233.43 g/mol

IUPAC Name

N-[bis(ethylamino)-[(2-methylpropan-2-yl)oxy]silyl]ethanamine

InChI

InChI=1S/C10H27N3OSi/c1-7-11-15(12-8-2,13-9-3)14-10(4,5)6/h11-13H,7-9H2,1-6H3

InChI Key

HVSQEJMIAQWYRH-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](NCC)(NCC)OC(C)(C)C

Origin of Product

United States

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